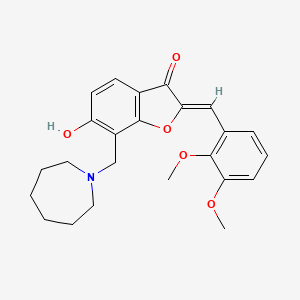

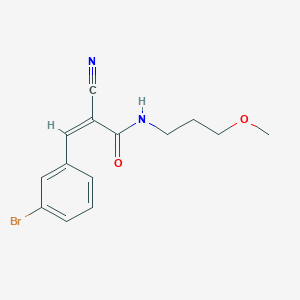

![molecular formula C19H14N2O2S B2642512 N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2034537-69-2](/img/structure/B2642512.png)

N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide” is a compound that belongs to the class of organic compounds known as aralkylamines . It incorporates pyridine, furan, or thiophene, and sugar or oxadiazole-sugar moieties as modified nucleoside analogs .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, new sugar hydrazones and their derived oxadiazolyl acyclic nucleoside analogs in addition to the derived thioglycosides incorporating pyridine, furan, or thiophene have been synthesized via a multi-component reaction (MCR) .Scientific Research Applications

Synthesis Techniques and Reactivity

The synthesis of heterocyclic compounds often involves complex reactions that yield pharmacologically interesting fragments. For example, a study detailed the synthesis of trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones, highlighting the reaction's selectivity and the transformation of carboxylic acid groups into cyclic aminomethyl groups, leading to the formation of new tetrahydroisoquinolinones (Kandinska, Kozekov, & Palamareva, 2006). This exemplifies the intricate steps involved in synthesizing compounds related to "N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide" and showcases the potential for generating compounds with various pharmacophoric substituents.

Structural Transformations and Derivative Synthesis

Research into the synthesis and reactivity of furan-2-yl and thiophene derivatives, such as the creation of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, demonstrates the potential for generating a wide range of derivatives through electrophilic substitution reactions and nucleophilic substitution involving specific rings (Aleksandrov & El’chaninov, 2017). These transformations are crucial for creating diverse compounds with unique properties for further study.

Supramolecular Effects and Crystal Packing

The study of the supramolecular effects of aromaticity on the crystal packing of furan/thiophene carboxamide compounds reveals the influence of heteroatom substitution on π-based interactions and hydrogen bonding in stabilizing supramolecular architecture. This research provides insights into how changes at the molecular level can affect the overall structure and interactions within crystals (Rahmani et al., 2016).

Cross-Coupling Reactions and C-H Activation

The development of methods for cross-coupling reactions, such as the Pd-catalyzed oxidative C-H/C-H cross-coupling of pyridine N-oxides with five-membered heterocycles, underscores the versatility of these approaches in synthesizing biheteroaryl molecules. Such reactions offer a regioselective approach to building complex molecules, further expanding the toolbox for synthesizing compounds related to "this compound" (Liu et al., 2014).

properties

IUPAC Name |

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O2S/c22-19(18-9-14-4-1-2-6-17(14)24-18)21-11-13-8-15(12-20-10-13)16-5-3-7-23-16/h1-10,12H,11H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYSFLPJFFXQNNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)C(=O)NCC3=CC(=CN=C3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B2642429.png)

![4-[(Difluoromethyl)sulfanyl]benzaldehyde](/img/structure/B2642430.png)

![Methyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-6-carboxylate;dihydrochloride](/img/structure/B2642431.png)

![Methyl 4-formyl-5-methoxy-2-methylbenzo[b]furan-3-carboxylate, methanol](/img/structure/B2642436.png)

![N-(2,6-difluorobenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2642443.png)

![N-(2,3-dimethoxybenzyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2642444.png)

![2-Methyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2642446.png)